Oral Bioavailability: 23% for PMX 205 versus 9% for PMX53 Enables Systemic C5aR1 Antagonism Without Parenteral Administration
In a comprehensive head-to-head pharmacokinetic study in mice administered identical doses via oral gavage, PMX 205 demonstrated oral bioavailability of 23%, which is 2.6-fold higher than the 9% oral bioavailability observed for PMX53 [1]. Both compounds exhibited comparable absorption kinetics and followed two-compartment models with elimination half-lives of approximately 20 minutes. Urinary excretion was the primary elimination route, with approximately 50% of each drug excreted unchanged within the first 12 hours [1].
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | 23% oral bioavailability |
| Comparator Or Baseline | PMX53: 9% oral bioavailability |
| Quantified Difference | 2.6-fold higher oral bioavailability for PMX 205 |
| Conditions | Mice; identical doses administered via oral gavage; blood and CNS pharmacokinetics measured via LC-MS/MS |
Why This Matters
This 2.6-fold difference in oral bioavailability determines whether oral dosing is a viable route for achieving therapeutic C5aR1 antagonism in preclinical models and influences procurement decisions for studies requiring oral administration.
- [1] Kumar V, Lee JD, Clark RJ, Noakes PG, Taylor SM, Woodruff TM. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice. ACS Omega. 2020;5(5):2345-2354. View Source
